Eumenine mastoparan-ER
Description
Discovery and Isolation of Eumenine Mastoparan-ER from Solitary Wasp Venoms
This compound was discovered and isolated from the venom of the solitary eumenine wasp, Eumenes rubrofemoratus. niph.go.jp This discovery was part of a broader investigation into the bioactive components of solitary wasp venoms, which are used by the wasps to paralyze prey for their larvae. During the study of venom from E. rubrofemoratus, researchers identified four new linear cationic α-helical peptides. niph.go.jp Two of these were classified as eumenine mastoparans: this compound (EMP-ER) and Eumenine mastoparan-EF (EMP-EF), the latter from the wasp Eumenes fraterculus. niph.go.jp
The isolation process involved the collection of venom sacs from the wasps, followed by extraction of the crude venom. niph.go.jpresearchgate.net This extract was then subjected to fractionation using techniques such as reverse-phase high-performance liquid chromatography (HPLC). niph.go.jpresearchgate.net The peptide components were separated based on their physicochemical properties, allowing for the purification of individual peptides like EMP-ER. niph.go.jp Subsequent structural analysis, primarily using mass spectrometry techniques like MALDI-TOF/TOF MS, was employed to determine the precise amino acid sequence of the isolated peptide. niph.go.jp The sequence of this compound was identified as FDIMGLIKKVAGAL, with a C-terminal amidation. mdpi.com
Classification and Context within the Mastoparan (B549812) Peptide Family
This compound belongs to the mastoparan family of peptides, a group of toxins primarily found in the venom of wasps. niph.go.jpnih.gov Mastoparans are characterized by several common structural and chemical features. They are typically short, linear peptides, with a majority being 14 amino acids in length. ijbs.commdpi.com A key characteristic is their C-terminus, which is amidated. nih.govresearchgate.net The amino acid composition is rich in hydrophobic residues (like leucine (B10760876), isoleucine, and alanine) and basic residues (like lysine), which results in a net positive charge and an amphipathic nature. nih.govijbs.comresearchgate.net This amphipathicity allows them to adopt an α-helical conformation in membrane-like environments, which is essential for their biological function. nih.govijbs.commdpi.com
This compound fits these classical descriptors, being a 14-amino acid, cationic, and linear α-helical peptide. researchgate.net It is considered a member of the eumenine mastoparans, a subgroup found in solitary eumenine wasps. nih.gov This subgroup includes other peptides such as EMP-AF from Anterhynchium flavomarginatum micado, EMP-EF from Eumenes fraterculus, and EMP-EM1 and EMP-EM2 from Eumenes micado. nih.govresearchgate.net EMP-ER is noted to be structurally similar to EMP-AF. niph.go.jp The study of these related peptides provides a comparative context for understanding the subtle variations in sequence that lead to differences in biological activity. nih.gov
| Property | Value | Reference |
|---|---|---|
| Peptide Name | This compound (EMP-ER) | cpu-bioinfor.org |
| Source Organism | Eumenes rubrofemoratus (Solitary wasp) | cpu-bioinfor.orguniprot.org |
| Amino Acid Sequence | FDIMGLIKKVAGAL-NH2 | mdpi.com |
| Sequence Length | 14 amino acids | mdpi.comcpu-bioinfor.org |
| Net Positive Charge | +2 | mdpi.com |
| Molecular Weight | 1475.85 Da | mdpi.com |
| Structure | Linear cationic alpha-helical peptide | uniprot.org |
Overview of the Current Academic Significance of this compound Research
The academic significance of this compound stems primarily from its potent biological activities combined with its selective toxicity. mdpi.com Research has shown that EMP-ER possesses broad-spectrum antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria. cpu-bioinfor.orguniprot.org Notably, it exhibits more potent activity against the yeast Candida albicans compared to many other peptides in its class. nih.govcpu-bioinfor.org
A crucial aspect of its research appeal is its low hemolytic activity, meaning it has a limited ability to destroy red blood cells. uniprot.orgfrontiersin.org This contrasts with many other venom peptides, including some mastoparans, which show high toxicity to mammalian cells, limiting their therapeutic potential. mdpi.commdpi.com EMP-ER also demonstrates moderate mast cell degranulation and leishmanicidal activities. uniprot.org
This combination of strong antimicrobial efficacy and low cytotoxicity makes this compound a subject of interest for the development of new therapeutic agents. nih.govmdpi.com The study of its structure-activity relationship—how its specific amino acid sequence and conformation relate to its function—provides valuable insights for designing novel antimicrobial peptides with enhanced potency and selectivity. mdpi.comdntb.gov.ua Therefore, EMP-ER serves as a natural template and a pharmacological research tool for creating next-generation antibiotics that could potentially combat multidrug-resistant pathogens. nih.govfrontiersin.org
| Peptide Name | Abbreviation | Source Organism | Reference |
|---|---|---|---|
| Eumenine mastoparan-AF | EMP-AF | Anterhynchium flavomarginatum micado | nih.gov |
| This compound | EMP-ER | Eumenes rubrofemoratus | niph.go.jpnih.gov |
| Eumenine mastoparan-EF | EMP-EF | Eumenes fraterculus | niph.go.jpnih.gov |
| Eumenine mastoparan-OD | EMP-OD | Orancistrocerus drewseni | nih.gov |
| Eumenine mastoparan-EM1 | EMP-EM1 | Eumenes micado | researchgate.net |
| Eumenine mastoparan-EM2 | EMP-EM2 | Eumenes micado | researchgate.net |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FDIMGLIKKVAGAL |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Eumenine Mastoparan Er
Primary Amino Acid Sequence Determination and Analysis
The primary structure of Eumenine mastoparan-ER was determined through techniques such as Edman degradation and tandem mass spectrometry (FAB-MS/MS). nih.gov The peptide consists of a 14-amino-acid sequence. uniprot.orgcpu-bioinfor.orgnih.gov This sequence is rich in hydrophobic and basic amino acids, a characteristic feature of mastoparan (B549812) peptides. nih.govresearchgate.net The specific amino acid sequence for this compound is FDIMGLIKKVAGAL. cpu-bioinfor.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| DRAMP ID | DRAMP03041 |
| Peptide Name | This compound (EMP-ER) |
| Source Organism | Eumenes rubrofemoratus (Solitary wasp) |
| Sequence | FDIMGLIKKVAGAL |
| Sequence Length | 14 |
| Mass | 1475.85 Da |
| Net Charge | +1 |
| Basic Residues | 2 |
| Acidic Residues | 1 |
| Hydrophobic Residues | 8 |
Data sourced from multiple references. cpu-bioinfor.org
Secondary and Tertiary Structure Characterization of this compound
This compound is a linear, cationic peptide that lacks a defined secondary structure in aqueous solutions. uniprot.orgcpu-bioinfor.org However, in environments that mimic biological membranes, it undergoes a significant conformational change. uniprot.org
Alpha-Helical Conformation in Biologically Relevant Environments
In membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), this compound adopts a predominantly α-helical conformation. nih.govresearchgate.net This structural transition is crucial for its biological activity, as the α-helical structure allows it to interact with and insert into cell membranes. uniprot.orgcpu-bioinfor.org It is assumed to maintain this amphipathic alpha-helical conformation in a lipid environment. uniprot.org
Amphipathic Properties and Hydrophobic/Hydrophilic Face Distribution
The α-helical structure of this compound is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. uniprot.orgnih.govresearchgate.net The hydrophilic face is characterized by the presence of basic lysine (B10760008) (K) residues, which are positively charged. researchgate.net The opposing hydrophobic face is composed of nonpolar amino acids such as leucine (B10760876) (L), isoleucine (I), and valine (V). researchgate.net This segregation of residues allows the peptide to interact with both the lipid core and the polar head groups of cell membranes.
Influence of C-Terminal Amidation on this compound Structure
A key structural feature of this compound is the amidation of its C-terminus. cpu-bioinfor.orgnih.govresearchgate.net The C-terminal residue, leucine, is present as a leucine amide. cpu-bioinfor.org This post-translational modification is common among mastoparan peptides and is critical for their biological functions. nih.govmdpi.comnih.gov C-terminal amidation enhances the peptide's α-helical stability and its ability to interact with membranes. nih.gov The amidated form is generally more active than its non-amidated counterpart. frontiersin.orgnih.gov
Biophysical Probes for this compound Conformational Studies
Several biophysical techniques have been employed to study the conformational dynamics of this compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been instrumental in demonstrating the transition of this compound from a random coil in aqueous solution to an α-helical structure in membrane-mimicking environments like TFE and SDS. nih.govresearchgate.net
Mass Spectrometry (MS): Techniques such as MALDI-TOF/TOF MS and LC-MS/MS have been used to determine the primary sequence and confirm the presence of C-terminal amidation. nih.govunesp.br
Fluorescence Spectroscopy: While not explicitly detailed for EMP-ER in the provided context, fluorescence spectroscopy is a common tool used to study the interactions of similar peptides with lipid bilayers, monitoring changes in the local environment of tryptophan or tyrosine residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique used for determining the three-dimensional structure of peptides like this compound in various solvent systems that mimic different environments.
These biophysical studies are essential for understanding the structure-function relationship of this compound and how its molecular architecture dictates its biological activity. nih.govcore.ac.uk
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | EMP-ER |
| Eumenine mastoparan-AF | EMP-AF |
| Eumenine mastoparan-EM1 | EMP-EM1 |
| Eumenine mastoparan-EM2 | EMP-EM2 |
| Eumenine mastoparan-EF | EMP-EF |
| Eumenine mastoparan-OD | EMP-OD |
| Sodium dodecyl sulfate | SDS |
Mechanistic Elucidation of Eumenine Mastoparan Er Biological Action
Eumenine Mastoparan-ER Interactions with Biological Membranes
The primary mode of action for this compound involves its direct interaction with the lipid bilayers of cell membranes. This interaction is fundamental to its antimicrobial and other biological activities. nih.gov The peptide's amphipathic α-helical structure is crucial for its ability to insert itself into and disrupt cell membranes. nih.govsemanticscholar.org
This compound is known to act as an antimicrobial peptide by forming pores in the membranes of target cells. This peptide, along with the related Eumenine mastoparan-EF, exhibits channel-like activity in asolectin bilayers. nih.gov Studies have shown that EMP-ER forms single channels with conductances of 68.2 pS at -100 mV and 61.4 pS at +100 mV. mdpi.com This pore formation leads to membrane permeabilization, disrupting the cellular homeostasis and leading to cell death. nih.gov The interaction with the membrane is often described by models such as the "carpet" model or the "toroidal pore" model, where the peptides accumulate on the membrane surface before inserting and forming pores. researchgate.net
This compound Modulation of Cellular Signaling Pathways
Beyond direct membrane disruption, this compound can also influence cellular functions by modulating intracellular signaling pathways, particularly in mast cells.
This compound has been shown to induce moderate degranulation of rat peritoneal mast cells. nih.govfrontiersin.org Mast cell degranulation is a process that releases inflammatory mediators, such as histamine (B1213489). frontiersin.org The ability of mastoparan (B549812) peptides to trigger this process is a hallmark of this peptide family. nih.govfrontiersin.org While EMP-ER's degranulation activity is considered moderate compared to some other mastoparans, it highlights its ability to interact with and activate these immune cells. nih.govfrontiersin.org The degranulation activity is dependent on the peptide's concentration and its structural features, including the C-terminal amidation. nih.govdntb.gov.ua
The degranulation of mast cells by certain mastoparan peptides is mediated through the activation of G proteins. frontiersin.org Specifically, the Mas-related G protein-coupled receptor member X2 (MRGPRX2) has been identified as a key receptor for mastoparan-induced mast cell activation in humans, with its murine ortholog being MrgprB2. frontiersin.orgnih.gov Activation of MRGPRX2 by peptides like mastoparan can trigger downstream signaling cascades, including the Gαq/PLCγ1/IP3/Ca2+ flux pathway, leading to degranulation. nih.gov While the direct interaction of EMP-ER with MRGPRX2 has not been explicitly detailed in the provided context, the known mechanisms of other mastoparans strongly suggest a similar pathway may be involved in its mast cell-modulating effects. frontiersin.orgnih.govnih.gov The activation of this receptor by venom peptides like mastoparan is also implicated in host defense mechanisms. nih.govmdpi.com
Molecular Targets and Receptor Binding Studies of this compound
The primary molecular target of this compound is the cell membrane itself, as detailed in the section on membrane interactions. nih.gov However, its ability to induce mast cell degranulation points to more specific interactions with membrane-bound receptors. frontiersin.org As mentioned, MRGPRX2 is a significant receptor for mastoparans on mast cells. frontiersin.orgnih.govnih.gov The binding of mastoparan peptides to this receptor initiates a signaling cascade that results in the release of inflammatory mediators. nih.gov The structural characteristics of the peptide, such as its amphipathic nature and cationic charge, are critical for this receptor interaction. dntb.gov.ua
Table 1: Physicochemical and Biological Properties of this compound and Related Peptides
| Peptide | Amino Acid Sequence | Net Charge | Mean Hydrophobicity ( |
Hydrophobic Moment (µ) | Mast Cell Degranulation | Hemolytic Activity |
|---|---|---|---|---|---|---|
| This compound (EMP-ER) | FDIMGLIKKVAGAL-NH2 | +2 | 0.651 | 0.493 | Moderate | Low |
| Eumenine mastoparan-EF (EMP-EF) | INWKGIIKIIKKVL-NH2 | +2 | - | - | Low | Low |
| Eumenine mastoparan-AF (EMP-AF) | LKLKGIIGKIL-NH2 | +4 | 0.051 | 0.342 | High | Significant |
| Eumenine mastoparan-EM1 (EMP-EM1) | LKLMGIVKKVLGAL-NH2 | +4 | 0.104 | 0.258 | Moderate | Very Low |
| Eumenine mastoparan-EM2 (EMP-EM2) | LKLLGIVKKVLGAI-NH2 | +4 | 0.138 | 0.278 | Moderate | Very Low |
Data compiled from multiple sources. mdpi.comnih.govfrontiersin.orgnih.gov
Spectrum of Biological Activities of Eumenine Mastoparan Er in Experimental Models
Antimicrobial Activity Research of Eumenine Mastoparan-ER
EMP-ER exhibits significant antimicrobial properties, demonstrating efficacy against both bacteria and fungi. researchgate.netfrontiersin.org The peptide's activity is attributed to its amphipathic α-helical structure, which facilitates interaction with and disruption of microbial cell membranes. nih.gov
Research has confirmed the activity of EMP-ER against several Gram-positive bacterial species. In laboratory tests, the peptide showed inhibitory effects on the growth of Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, all with a minimum inhibitory concentration (MIC) of 30 µM. researchgate.net Another study highlighted its particular potency against Bacillus subtilis, reporting a MIC value of 7.5 μM or less. turkiyeparazitolderg.org However, its efficacy was found to be lower against Micrococcus luteus and Streptococcus pyogenes, with MIC values greater than 30 µM for both strains. researchgate.net
The antibacterial spectrum of EMP-ER extends to Gram-negative bacteria. It has been shown to be effective against Escherichia coli with a MIC value of 30 µM. researchgate.net Its activity against Proteus mirabilis was observed at a higher concentration, with a MIC of 60 µM. researchgate.net The peptide was less effective against Pseudomonas aeruginosa and Stenotrophomonas maltophilia, with MIC values exceeding 30 µM. researchgate.net
EMP-ER displays potent antifungal activity, particularly against the opportunistic yeast Candida albicans. dntb.gov.ua Studies have determined its MIC against C. albicans to be 7.5 µM, indicating a stronger inhibitory effect on this fungus compared to many of the bacterial strains tested. researchgate.netturkiyeparazitolderg.org In contrast, some synthetic analogs of the peptide, such as those with an oxidized methionine, have shown limited activity against C. albicans. dntb.gov.ua
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Category | Microorganism | Strain | MIC (µM) |
|---|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus | ATCC 25923 | 30 researchgate.net |
| Staphylococcus epidermidis | Clinical Sample | 30 researchgate.net | |
| Bacillus subtilis | ATCC 6633 | 30 researchgate.net | |
| Micrococcus luteus | ATCC 10240 | >30 researchgate.net | |
| Streptococcus pyogenes | Clinical Sample | >30 researchgate.net | |
| Gram-Negative Bacteria | Escherichia coli | ATCC 25922 | 30 researchgate.net |
| Proteus mirabilis | Clinical Sample | 60 researchgate.net | |
| Pseudomonas aeruginosa | ATCC 27853 | >30 researchgate.net | |
| Stenotrophomonas maltophilia | ATCC 13637 | >30 researchgate.net | |
| Fungi | Candida albicans | ATCC 90112 | 7.5 researchgate.net |
Antiprotozoal Activity Research of this compound, specifically against Leishmania major
In addition to its antimicrobial properties, EMP-ER has demonstrated moderate leishmanicidal activity. researchgate.net Experimental studies on the promastigote stage of Leishmania major, the protozoan parasite responsible for cutaneous leishmaniasis, have shown that EMP-ER can inhibit its growth. researchgate.netnih.gov The reported half-maximal inhibitory concentration (IC50) for this activity is 20 µM. researchgate.netnih.gov
Selectivity Profile and Lytic Activity in Non-Targeted Cell Systems
An important aspect of antimicrobial peptide research is determining their selectivity for microbial cells over host cells. EMP-ER has been characterized as having a favorable selectivity profile, showing significantly lower lytic activity against mammalian cells compared to its potent effects on microbes. researchgate.netfrontiersin.org
The hemolytic activity of EMP-ER, a measure of its ability to lyse red blood cells, has been evaluated in experimental models. The peptide is described as having very low to moderate hemolytic activity. frontiersin.org Specifically, studies using mouse erythrocytes determined the half-maximal effective concentration (EC50)—the concentration required to cause 50% hemolysis—to be approximately 200 µM. cpu-bioinfor.orgnih.gov This value is considerably higher than the concentrations required for its antimicrobial and antiprotozoal effects, indicating a degree of selectivity for pathogen membranes over erythrocyte membranes. nih.gov
Table 2: Leishmanicidal and Hemolytic Activity of this compound
| Activity Type | Target | Metric | Value (µM) |
|---|---|---|---|
| Antiprotozoal | Leishmania major promastigotes | IC50 | 20 researchgate.netnih.gov |
| Lytic | Mouse Erythrocytes | EC50 | 200 cpu-bioinfor.org |
Differential Cytotoxicity in Various Non-Host Cell Lines
This compound (EMP-ER) is a peptide toxin originally isolated from the venom of the solitary eumenine wasp Eumenes rubrofemoratus. frontiersin.orgresearchgate.netmdpi.com Like other members of the mastoparan (B549812) family, it is a linear, cationic, α-helical peptide known for its broad spectrum of biological activities. frontiersin.orgmdpi.com The cytotoxic nature of these peptides is a cornerstone of their therapeutic potential, particularly their ability to differentiate between cancerous and non-cancerous cells, as well as host and non-host cells.
Research has demonstrated that EMP-ER exhibits moderate activity against the promastigotes of Leishmania major, a protozoan parasite, with a reported half-maximal inhibitory concentration (IC50) ranging from 20 to 40 µM. frontiersin.orgmdpi.com This indicates a degree of selective toxicity toward this non-host organism. Furthermore, studies on its hemolytic activity, a common measure of cytotoxicity against host cells, found that EMP-ER has moderate effects on mouse erythrocytes, with a half-maximal effective concentration (EC50) of approximately 200 µM. nih.gov This is in contrast to some other eumenine mastoparans, such as EMP-EM1 and EMP-EM2, which show virtually no hemolytic activity on human or mouse erythrocytes, suggesting they associate more strongly with bacterial cell membranes than mammalian ones. dntb.gov.uaresearchgate.net
The broader mastoparan family of peptides is well-documented for its preferential toxicity toward cancer cells over normal cells. nih.govplos.org This selectivity is often attributed to differences in cell membrane composition, as cancer cells typically have a higher net negative charge on their outer membrane. plos.org For instance, the peptide mastoparan has shown potent anticancer activity against leukemia, myeloma, and breast cancer cells, while being significantly less toxic to normal human peripheral blood mononuclear cells (PBMCs). nih.gov This differential effect is a key characteristic of direct-acting anticancer peptides (ACPs), which often kill cancer cells through membrane lysis. nih.gov
Similarly, Mastoparan-L was found to be more toxic to Jurkat T-ALL cells and MDA-MB-231 human breast cancer cells than to non-tumoral cells like PBMCs. frontiersin.org Another variant, Mastoparan-C (MP-C), and its engineered analogues have been evaluated against a panel of human cancer cell lines, demonstrating varying degrees of cytotoxicity. researchgate.net While a tat-linked MP-C analogue showed more potent anticancer activity than the parent peptide, it also lost some of its specificity, highlighting the delicate balance in peptide engineering. researchgate.net
The table below summarizes the cytotoxic activities of various mastoparan peptides against a range of non-host and mammalian cell lines, illustrating the principle of differential cytotoxicity.
Cytotoxicity of Mastoparan Peptides in Experimental Models
| Peptide | Cell Line | Cell Type | Organism | Cytotoxicity Metric (IC50/EC50) | Source |
| This compound | Leishmania major | Protozoan Parasite | Leishmania major | 20-40 µM | frontiersin.orgmdpi.com |
| This compound | Erythrocytes | Red Blood Cell | Mouse | ~200 µM | nih.gov |
| Mastoparan | Jurkat | T-cell Leukemia | Human | ~8-9.2 µM | nih.gov |
| Mastoparan | Myeloma Cells | Plasma Cell Cancer | Human | ~11 µM | nih.gov |
| Mastoparan | Breast Cancer Cells | Breast Cancer | Human | ~20-24 µM | nih.gov |
| Mastoparan | PBMCs | Peripheral Blood Mononuclear Cell | Human | 48 µM | nih.gov |
| Mastoparan-C (MP-C) | H157 | Lung Cancer | Human | >100 µM | researchgate.net |
| Mastoparan-C (MP-C) | MDA-MB-435S | Melanoma | Human | 45.4 µM | researchgate.net |
| Mastoparan-C (MP-C) | PC-3 | Prostate Cancer | Human | 59.9 µM | researchgate.net |
| Mastoparan-C (MP-C) | U251MG | Glioblastoma | Human | 35.8 µM | researchgate.net |
| Mastoparan-C (MP-C) | MCF-7 | Breast Cancer | Human | 43.1 µM | researchgate.net |
| Mastoparan-C (MP-C) | HMEC-1 | Microvascular Endothelial Cell | Human | 75.6 µM | researchgate.net |
Structure Activity Relationship Sar Studies of Eumenine Mastoparan Er and Its Analogues
Impact of Amino Acid Substitutions on Eumenine Mastoparan-ER Bioactivity
The specific sequence of amino acids in this compound is critical to its function. Altering this sequence through amino acid substitutions can significantly impact its bioactivity.
Systematic substitutions of amino acids have been employed to probe the influence of charge and hydrophobicity on the peptide's structure and activity. nih.gov For instance, in analogues of Eumenine mastoparan (B549812) peptides, specific positions on both the hydrophobic and hydrophilic faces of the α-helix have been replaced with the hydrophilic amino acid lysine (B10760008). nih.gov One such analogue of EMP-ER, EMP-ER-D2K2, where two aspartic acid residues were replaced with lysine, demonstrated inhibitory activity against Bacillus subtilis. mdpi.com In contrast, the natural EMP-ER peptide has reported antibacterial activity, but its methionine-oxidized analogue, EMP-ER-OR, showed no significant antimicrobial activity at the tested concentrations. mdpi.com This highlights the importance of specific residues and their oxidation state on bioactivity.
Studies on other mastoparans, such as mastoparan-L, have shown that increasing the net positive charge and reducing hydrophobicity through amino acid substitutions can enhance antibacterial activity while decreasing toxicity to eukaryotic cells. frontiersin.org Conversely, the removal of the first three amino acids from the N-terminus of Eumenine mastoparan-AF (EMP-AF), a related peptide, resulted in a complete loss of activity, underscoring the importance of the N-terminal region. frontiersin.org
Table 1: Bioactivity of this compound and its Analogue EMP-ER-D2K2
| Peptide | Sequence | Modification | Observed Bioactivity |
|---|---|---|---|
| This compound (EMP-ER) | FDIMGLIKKVAGAL-NH₂ | Natural Peptide | Antibacterial activity, anti-yeast activity. mdpi.com |
| EMP-ER-D2K2 | FKIMGLIKKVAGAL-NH₂ | Aspartic acid (D) at position 2 replaced by Lysine (K) | Inhibited growth of Bacillus subtilis. mdpi.com |
Role of C-Terminal Amidation in Defining this compound Functionality
A key structural feature of this compound and other mastoparans is the amidation of the C-terminal amino acid. nih.govsemanticscholar.org This post-translational modification, where the C-terminal carboxyl group is converted to an amide, plays a pivotal role in the peptide's biological function.
The C-terminal amide is crucial for stabilizing the α-helical conformation of the peptide. nih.govmdpi.com This stabilized helical structure allows for a deeper and more effective interaction with cell membranes, which is fundamental to the peptide's mechanism of action. nih.gov For related peptides like Eumenine mastoparan-AF, the amidated form is significantly more active against both Gram-positive and Gram-negative bacteria compared to its non-amidated (carboxylated) counterpart. frontiersin.org The loss of the C-terminal amide in analogues has been shown to result in a significant decrease or complete loss of biological activities, including mast cell degranulation and hemolytic activity. unesp.brnih.gov This underscores the critical role of C-terminal amidation in defining the bioactivity of these peptides. nih.govmdpi.com
Correlation of Peptide Length, Hydrophobicity, and Charge with Activity Profile
The biological activity of this compound is governed by a delicate balance of its physicochemical properties, including peptide length, hydrophobicity, and net positive charge. unesp.brmdpi.com
Peptide Length: Eumenine mastoparans are typically 14 amino acids long. nih.govresearchgate.net Truncation studies on related mastoparans have demonstrated that altering this length can have profound effects on activity. For example, removing the first three N-terminal amino acid residues from EMP-AF led to inactive analogues. frontiersin.org An analogue of EMP-ER with a truncated length of 11 amino acids (EMP-ER-C3) was also synthesized for comparative studies, indicating that peptide length is a key variable in rational design. nih.gov
Hydrophobicity: Hydrophobicity is a critical factor influencing the interaction of these peptides with cell membranes and is positively correlated with hemolytic activity. mdpi.com The hydrophobic amino acids in this compound contribute to its ability to partition into the lipid bilayer of cell membranes. semanticscholar.org However, excessive hydrophobicity can lead to non-specific interactions and higher toxicity towards host cells. frontiersin.org Structure-function relationship studies have found that hydrophobicity, rather than net charge or amphiphilicity, is a critical determinant of the hemolytic activity of mastoparan family peptides. mdpi.com
Charge: The net positive charge of this compound, arising from its basic amino acid residues (like Lysine), is essential for its initial electrostatic attraction to the negatively charged components of microbial cell membranes. semanticscholar.orgresearchgate.net Increasing the net positive charge through amino acid substitutions has been shown in some mastoparan analogues to enhance antibacterial activity. frontiersin.org
The interplay between these three factors—length, hydrophobicity, and charge—ultimately dictates the peptide's potency and selectivity.
Rational Design and Synthesis of this compound Peptidomimetics and Derivatives for Enhanced Research Properties
The native structure of this compound serves as a template for the rational design and synthesis of peptidomimetics and derivatives with improved characteristics for research and potential therapeutic applications. nih.govresearchgate.net The goal of these modifications is often to enhance specific activities, improve stability, and reduce toxicity. researchgate.net
Peptidomimetics are molecules that mimic the structure and function of peptides but may contain non-standard amino acids or modified backbones to improve properties like resistance to enzymatic degradation. frontiersin.orgunipd.it The synthesis of analogues of Eumenine mastoparan peptides with specific amino acid substitutions is a common strategy. nih.gov For example, the creation of chimeric mastoparan analogues, which combine the mastoparan sequence with other biologically active peptides, has been explored to generate new functionalities. researchgate.net
Other strategies in rational design include:
Cyclization: Introducing cyclic structures can enhance peptide stability. researchgate.net
D-amino acid substitution: Replacing L-amino acids with their D-enantiomers can increase resistance to proteases. frontiersin.org
Conjugation: Attaching molecules like cell-penetrating peptides can improve cellular uptake. unipd.itunipd.it
These rational design approaches, guided by SAR studies, allow for the fine-tuning of the peptide's properties to create derivatives with optimized activity profiles for specific research purposes. mdpi.comresearchgate.net
Biosynthesis, Maturation, and Evolutionary Context of Eumenine Mastoparan Er
Identification of Precursor Molecules and Genetic Information in Eumenine Wasp Venoms
While the specific gene sequence for Eumenine mastoparan-ER has not been detailed, the biosynthesis of mastoparans in other wasp species provides a well-established model. Generally, these peptides are synthesized as larger precursor molecules, or propeptides. frontiersin.orgnih.gov
Studies on social wasps of the genus Vespa reveal that mastoparan (B549812) precursors are typically pre-pro-peptides of about 60 amino acids. frontiersin.org The precursor for a mastoparan from Vespa magnifica is encoded by a cDNA of 236 base pairs, translating to a 40-amino acid precursor peptide. nih.gov This precursor consists of an N-terminal acidic fragment and the C-terminal mature mastoparan sequence. nih.gov
In solitary wasps, the genetic information can be more varied. For instance, the precursor for eumenine mastoparan-OD (EMP-OD) from the solitary wasp Orancistrocerus drewseni has a significantly longer sequence than those found in social wasps. frontiersin.org A common feature among these precursors is the presence of a signal peptide, which directs the molecule for secretion, and a propeptide region that is later cleaved. frontiersin.org The presence of transcripts for enzymes like metallopeptidases in the venom glands of the solitary wasp Eumenes pomiformis further supports the model of precursor processing. nih.gov
Post-Translational Processing and Modification Pathways of this compound
The conversion of the inactive precursor into the mature this compound involves several critical post-translational modifications (PTMs). These modifications are essential for the peptide's structure and biological activity. nih.gov
The primary PTMs for mastoparans are:
Proteolytic Cleavage: The initial precursor polypeptide undergoes cleavage to remove the N-terminal signal peptide and propeptide sequences. frontiersin.org This process releases the immature peptide. Analysis of venom from the eumenine wasp Eumenes micado has revealed truncated peptide fragments, which may be byproducts of this cleavage process. nih.gov
C-terminal Amidation: The most crucial modification for most mastoparans, including EMP-ER, is the amidation of the C-terminus. mdpi.comnih.gov This process is signaled by a glycine (B1666218) residue immediately following the final amino acid of the mature peptide sequence in the precursor. frontiersin.orgnih.gov An enzyme, peptidylglycine α-amidating monooxygenase (PAM), catalyzes the conversion of this C-terminal glycine into an amide group. This amidation neutralizes the negative charge of the C-terminal carboxyl group, which is often critical for the peptide's biological activities, including antimicrobial and mast cell degranulation functions. nih.govnih.gov The importance of amidation is highlighted by studies on eumenine mastoparan-AF (EMP-AF), where synthetic analogs lacking the C-terminal amide showed significantly reduced biological activity. nih.gov
These processing and modification pathways ensure the production of the final, potent form of this compound stored in the wasp's venom gland. nih.gov
Phylogenetic and Evolutionary Analysis of Mastoparan Peptides within Eumenine Wasp Species
Mastoparan peptides are common components in the venoms of solitary eumenine wasps. mdpi.com Phylogenetic analysis based on amino acid sequence comparison reveals evolutionary relationships among these peptides. While mastoparans from social wasps often share conserved sequence motifs in their N-terminal region, those from solitary wasps, including the eumenine subfamily, exhibit greater diversity. frontiersin.org
The primary structures of several mastoparans from different eumenine species have been identified, allowing for comparative analysis. mdpi.comnih.gov These peptides are typically 14 amino acids in length and are rich in hydrophobic and basic amino acids, which contributes to their amphipathic α-helical structure. mdpi.comnih.gov However, distinct variations in the amino acid sequence exist, leading to different physicochemical properties and biological activities. frontiersin.org
For example, the distribution and number of lysine (B10760008) residues, which contribute to the peptide's net positive charge, vary among different eumenine mastoparans. frontiersin.org This variability likely represents an evolutionary strategy to target different cell types or to perform specialized functions, such as paralysis of prey or antimicrobial defense. frontiersin.orgmdpi.com The diversity among these peptides within the Eumeninae subfamily highlights a dynamic evolutionary process of venom component diversification.
Table 1. Amino Acid Sequences of Mastoparan Peptides from Various Eumenine Wasp Species
Table of Compounds
Advanced Research Methodologies Applied to Eumenine Mastoparan Er Studies
Spectroscopic Techniques for Structural Characterization
The three-dimensional structure of Eumenine mastoparan-ER is crucial for its biological activity. Spectroscopic methods are pivotal in determining its conformational characteristics, particularly its tendency to form an α-helical structure, which is a common feature of many membrane-acting peptides.
Circular Dichroism (CD) Spectroscopy has been a primary tool to assess the secondary structure of EMP-ER. Studies have shown that in aqueous solutions, the peptide likely exists in a random coil conformation. However, in the presence of membrane-mimicking environments such as trifluoroethanol (TFE), sodium dodecylsulfate (SDS) micelles, and asolectin vesicles, the CD spectra of EMP-ER show a significant increase in α-helical content. nih.govresearchgate.net This induced helicity is characteristic of many mastoparan (B549812) peptides and is believed to be essential for their interaction with and disruption of cell membranes. For instance, related eumenine mastoparans like EMP-EM1 and EMP-EM2 also exhibit a predominantly α-helical conformation in TFE and SDS, as revealed by their CD spectra. nih.govresearchgate.net
Mass Spectrometry-Based Approaches for Identification and Purity Assessment
Mass spectrometry is indispensable for the initial identification, sequencing, and purity verification of this compound, both from its natural source and after synthetic production.
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are workhorse techniques for analyzing complex venom mixtures. Comprehensive LC-MS and MS/MS analyses of crude venom extracts from eumenine wasps have successfully identified and characterized various peptide components, including EMP-ER. nih.gov These methods allow for the separation of peptides from the venom mixture followed by precise mass determination and fragmentation analysis to deduce the amino acid sequence.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) Mass Spectrometry has been specifically used to determine the sequence of EMP-ER. nih.govresearchgate.net This technique involves embedding the peptide in a crystalline matrix and irradiating it with a laser, causing the peptide to desorb and ionize. The time it takes for the ions to travel to a detector is used to calculate their mass-to-charge ratio with high accuracy. The "TOF/TOF" capability allows for the selection of a specific peptide ion (like that of EMP-ER) and its fragmentation to obtain sequence information. nih.govresearchgate.netniph.go.jp The molecular mass of EMP-ER has been determined to be 1,474.9 Da by MALDI. uniprot.org
Solid-Phase Peptide Synthesis (SPPS) for this compound and Analogues
The limited availability of this compound from its natural source necessitates its chemical synthesis for detailed biological and structural studies. Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing EMP-ER and its analogues.
In SPPS, the peptide is assembled sequentially while one end is attached to an insoluble solid support. The process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next N-9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acid. nih.govniph.go.jp After the complete sequence is assembled, the peptide is cleaved from the resin support. nih.gov The synthesis of EMP-ER with its C-terminal amide was achieved using a Rink Amide MBHA resin. niph.go.jp The identity and purity of the synthetically produced peptide are then rigorously confirmed by methods like HPLC and mass spectrometry to ensure it matches the natural peptide. nih.govniph.go.jp This synthetic route also facilitates the creation of analogues, for instance, by altering specific amino acids or modifying the C-terminus, to probe structure-activity relationships. nih.gov
In Vitro Cellular and Biochemical Assays for Functional Evaluation
A variety of in vitro assays are employed to understand the biological activities of this compound. These assays are critical for characterizing its antimicrobial, cytolytic, and cell-specific effects.
Antimicrobial Activity Assays: The efficacy of EMP-ER against various microorganisms is typically determined by measuring its Minimum Inhibitory Concentration (MIC). The peptide has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Furthermore, it has shown potent activity against the yeast Candida albicans. scienceopen.com
Mast Cell Degranulation Assays: A hallmark of mastoparan peptides is their ability to induce the release of histamine (B1213489) and other inflammatory mediators from mast cells. The degranulation activity of EMP-ER is assessed using cell lines like rat basophil leukemia cells (RBL-2H3) or peritoneal mast cells. nih.govmdpi.com The release of β-hexosaminidase, an enzyme co-localized with histamine in granules, is often measured as an indicator of degranulation. researchgate.net Studies indicate that EMP-ER possesses moderate mast cell degranulation activity. nih.govresearchgate.netfrontiersin.org
Hemolytic Activity Assays: To assess the peptide's lytic effect on mammalian cells, its ability to rupture red blood cells (erythrocytes) is measured. EMP-ER has been found to have very low hemolytic activity, which suggests a degree of selectivity for microbial over mammalian cells. nih.govresearchgate.netfrontiersin.org
Leishmanicidal Activity Assays: The peptide has also been tested for its activity against protozoan parasites. Assays using promastigotes of Leishmania major have shown that EMP-ER exhibits moderate leishmanicidal activity. nih.govfrontiersin.org
These functional evaluations have revealed that EMP-ER is a multifunctional peptide with a notable antimicrobial profile and comparatively low toxicity to mammalian erythrocytes.
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions
Computational approaches are increasingly used to complement experimental data, providing a dynamic and atomic-level view of how peptides like this compound interact with biological membranes.
Helical Wheel Projections are simple yet effective two-dimensional representations that illustrate the amphipathic nature of α-helical peptides. For EMP-ER and its relatives, these projections show a clear segregation of hydrophobic and hydrophilic (basic) amino acid residues on opposite faces of the helix. researchgate.net This amphipathicity is a key driver for membrane interaction.
Comparative Analysis of Eumenine Mastoparan Er Within the Broader Mastoparan Family
Sequence Homology and Structural Similarities Across Diverse Mastoparan (B549812) Peptides
Mastoparans, including EMP-ER, are characterized by their primary structure, which is rich in hydrophobic and basic amino acids, and a C-terminal amidation. nih.gov These features are crucial for their α-helical secondary structure, which is essential for their biological activities. nih.govscienceopen.com The sequences of EMP-ER and other related mastoparans reveal both conserved regions and points of divergence.
Eumenine mastoparan-ER, isolated from the solitary eumenine wasp Eumenes rubrofemoratus, has the amino acid sequence FDIMGLIKKVAGAL-NH₂. nih.govuniprot.org This sequence shares homology with other eumenine mastoparans such as EMP-EF from Eumenes fraterculus and EMP-AF from Anterhynchium flavomarginatum micado. frontiersin.orgresearchgate.netniph.go.jp A common feature among many mastoparans is a length of 14 amino acid residues. frontiersin.orgmdpi.com
The amphipathic nature of these peptides, with hydrophilic and hydrophobic residues arranged on opposite sides of the helical wheel, is a key structural characteristic. researchgate.net For instance, in EMP-EM1 and EMP-EM2, the hydrophilic Lysine (B10760008) (K) residues are located on one side of the helix, while the hydrophobic Valine (V), Isoleucine (I), and Leucine (B10760876) (L) residues are on the other. researchgate.net This amphipathic α-helical structure is a common trait across the mastoparan family and is believed to be fundamental to their interaction with cell membranes. scienceopen.commdpi.com
Comparative Biological Activity Profiles of this compound with Other Mastoparans
The biological activities of mastoparans are diverse and include antimicrobial, hemolytic, and mast cell degranulating effects. frontiersin.orgnih.gov However, the potency of these activities varies significantly among different mastoparan peptides.
This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against the yeast Candida albicans. uniprot.org Notably, it displays moderate mast cell degranulation and leishmanicidal activities, with an IC50 of 20 µM against Leishmania major. frontiersin.orgresearchgate.net A key characteristic of EMP-ER is its very low hemolytic activity. uniprot.org
In comparison, other eumenine mastoparans show different activity profiles. For example, EMP-EF also has broad-spectrum antimicrobial activity but a slightly higher IC50 of 40 µM against L. major. frontiersin.orgresearchgate.net EMP-AF, on the other hand, is more active against bacteria than its C-terminally carboxylated analog and shows potent mast cell degranulation and hemolytic activities. frontiersin.org The newer eumenine mastoparans, EMP-EM1 and EMP-EM2, exhibit potent antibacterial and significant leishmanicidal activity (IC50 of 36 µM), with virtually no hemolytic activity, suggesting a strong association with bacterial cell membranes over mammalian ones. researchgate.net
Mastoparans from social wasps, such as Mastoparan-M and Mastoparan-L, also show varied activities. Mastoparan-M has broad-spectrum antimicrobial effects with moderate mast cell degranulation and hemolysis, while Mastoparan-L is primarily active against Gram-positive bacteria. frontiersin.org
Functional Divergence and Conservation Mechanisms within Mastoparan Subfamilies
The mastoparan family can be classified into subfamilies based on sequence similarities and conserved motifs. mdpi.com This classification helps to understand the functional divergence and conservation within this peptide family. One study divided 55 mastoparan family peptides into four subfamilies, with three of them having conserved sequence motifs. mdpi.com
The N-terminal amino acids of mastoparans are generally highly conserved, while the C-terminus shows more variability. mdpi.com For mastoparans with 14 amino acids, the C-terminal amino acid is often an amidated leucine. mdpi.com The conservation of C-terminal amidation in the majority of mastoparans (92.7% in one study) highlights its importance for their biological activity. mdpi.com
Functional divergence is evident in the varying levels of mast cell degranulation and hemolytic activity among different mastoparans. mdpi.comresearchgate.net For instance, while 35 out of 55 mastoparans in a study significantly induced mast cell degranulation, 13 had very little activity. mdpi.comresearchgate.net This functional variation is linked to the amino acid composition, particularly in the hydrophobic face of the peptide, and the presence of C-terminal amidation. mdpi.comresearchgate.net
The structural conservation of the amphipathic α-helix is a key mechanism for maintaining the core function of membrane interaction. scienceopen.com However, subtle changes in the amino acid sequence can lead to significant functional divergence, allowing for a wide range of biological activities within the mastoparan family. This evolutionary strategy allows for adaptation to different biological contexts and targets.
Future Research Directions and Conceptual Applications for Eumenine Mastoparan Er
Exploration of Novel Molecular Targets and Signaling Pathways
The current understanding of how EMP-ER exerts its effects at a molecular level is still developing, presenting a rich area for future research. While its mast cell degranulation activity is documented, the precise receptors and downstream signaling cascades remain to be fully elucidated. uniprot.org
Future investigations should focus on identifying and validating specific molecular targets. By similarity to other mastoparans, G-protein coupled receptors (GPCRs) are a probable target class. uniprot.org For instance, Mastoparan-L is known to activate the Mas-related G protein-coupled receptor member X2 (MRGPRX2), subsequently triggering the Gαq/PLCγ1/IP3/Ca²+ flux signaling pathway. mdpi.com It is crucial to determine if EMP-ER interacts with MRGPRX2 or other, perhaps novel, GPCRs on mast cells and other cell types. Proteomic studies on cell endosomal membranes could also reveal key interacting proteins, as suggested by research on related peptides. uniprot.orgfrontiersin.org
Furthermore, exploring alternative signaling pathways is essential. Research on other venom peptides has shown activation of pathways like the p38 MAPK and JNK signaling cascades, which are involved in processes like apoptosis. scienceopen.comencyclopedia.pubinnovareacademics.in Investigating whether EMP-ER can modulate these or other pathways, such as those involving phospholipases independent of G-proteins, could uncover new mechanisms of action and potential therapeutic applications beyond its antimicrobial and degranulating functions. frontiersin.org
Table 1: Potential Signaling Pathways for Future EMP-ER Investigation This table is interactive. Sort by clicking column headers.
| Pathway Name | Associated Mastoparan (B549812)/Venom Peptide | Potential Function | Key Research Question for EMP-ER |
|---|---|---|---|
| Gαq/PLCγ1/IP3/Ca²+ | Mastoparan-L mdpi.com | Mast Cell Degranulation | Does EMP-ER activate this classical mastoparan pathway via MRGPRX2 or another GPCR? |
| p38 MAPK / JNK | VACP1 (from Vespa ducalis) innovareacademics.in | Apoptosis Induction | Can EMP-ER induce apoptosis in specific cell types (e.g., cancer cells) through these pathways? |
Application of Eumenine Mastoparan-ER as a Model System for Membrane-Active Peptide Research
EMP-ER serves as an excellent model system for studying the fundamental interactions between peptides and biological membranes. mdpi.com Its structure is characteristic of many membrane-active peptides: it is a short, linear, cationic peptide that adopts an amphipathic α-helical conformation in a lipid environment. uniprot.orgniph.go.jp This amphipathic nature, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix, is key to its membrane-disrupting activities. researchgate.net
Studies have shown that EMP-ER can form channel-like structures in model membranes, such as asolectin bilayers. mdpi.com This provides a platform to investigate the physics of pore formation, ion selectivity, and the influence of lipid composition on peptide activity. By using various model membrane systems (e.g., vesicles of varying charge and composition), researchers can dissect how EMP-ER differentiates between bacterial and mammalian cell membranes, which is crucial for its high antimicrobial potency and low hemolytic activity. uniprot.orgnih.gov
Comparing EMP-ER with its analogs, such as EMP-EF which differs slightly in sequence and channel conductance, allows for detailed structure-activity relationship (SAR) studies. mdpi.com These investigations can illuminate the precise role of individual amino acids in membrane binding, insertion, and permeabilization, providing generalizable insights for the entire class of membrane-active peptides. frontiersin.orgmdpi.com
Design Principles from this compound for Future Peptide-Based Research Tools
The structure of EMP-ER provides a blueprint for the rational design of novel peptide-based research tools and therapeutics. mdpi.com Several key structural motifs are critical to its function and can be systematically modified to create analogs with tailored properties.
Amphipathic α-Helix: The balance of hydrophobicity and charge distribution along the helical structure is paramount. The hydrophobic face interacts with the lipid core of the membrane, while the cationic residues on the hydrophilic face engage with the negatively charged components of bacterial membranes. researchgate.netnih.gov
C-Terminal Amidation: Like many mastoparans, the amidation of the C-terminus in EMP-ER is crucial for its biological activity, as it neutralizes the negative charge of the terminal carboxyl group, enhancing its interaction with membranes. frontiersin.orgnih.govsemanticscholar.org
Specific Amino Acid Residues: The presence of an aspartic acid residue near the N-terminus is a characteristic feature of EMP-ER and EMP-EF, distinguishing them from other mastoparans and likely influencing their specific activity profiles. mdpi.com
Peptide Length and Truncation: The 14-amino-acid length is common among mastoparans. mdpi.comnih.gov Studies on related peptides have shown that removing residues from the N-terminus can abolish activity, highlighting the importance of the full sequence for proper folding and function. frontiersin.org
By applying these principles, researchers can synthesize EMP-ER analogs. For example, increasing the net positive charge could enhance affinity for bacterial membranes, while modulating the hydrophobicity could fine-tune lytic activity to minimize toxicity to mammalian cells. nih.gov These engineered peptides could serve as highly specific antimicrobial agents, cell-penetrating peptides for drug delivery, or probes to study membrane dynamics.
Table 2: Structure-Function Insights from EMP-ER for Peptide Design This table is interactive. Sort by clicking column headers.
| Structural Feature | Role in EMP-ER Function | Design Application |
|---|---|---|
| C-Terminal Amide frontiersin.orgsemanticscholar.org | Enhances membrane interaction by removing negative charge. | Incorporate in synthetic peptides to maximize membrane-disrupting activity. |
| Amphipathic Helix researchgate.net | Drives insertion into lipid bilayers. | Modify hydrophobic/hydrophilic balance to tune lytic potency and cell selectivity. |
| Net Positive Charge mdpi.com | Promotes electrostatic attraction to negatively charged bacterial membranes. | Increase positive charge (e.g., by adding Lysine) to enhance antimicrobial specificity. |
Advanced Methodological Development for High-Throughput this compound Studies
To accelerate research and fully harness the potential of EMP-ER and its derivatives, the development of advanced, high-throughput methodologies is essential. Current research relies on established but often labor-intensive techniques like solid-phase peptide synthesis (SPPS), RP-HPLC purification, and manual bioassays. mdpi.comencyclopedia.pubmdpi.com
Future efforts should focus on creating integrated, high-throughput platforms. This would involve:
Combinatorial Peptide Libraries: Using automated SPPS to generate large libraries of EMP-ER analogs where specific positions are systematically varied.
High-Throughput Screening (HTS) Assays: Adapting current biological assays for a multi-well plate format. This includes automated minimum inhibitory concentration (MIC) assays against panels of bacterial and fungal pathogens, and cell-based reporter assays to measure mast cell degranulation or cytotoxicity in real-time. mdpi.com
Advanced Characterization Techniques: Integrating rapid characterization methods, such as mass spectrometry (LC-MS), directly into the screening workflow to confirm the identity and purity of active "hits" from the library screening. researchgate.net
Computational and Bioinformatic Tools: Developing predictive algorithms based on the known structure-activity relationships of EMP-ER and other mastoparans. These in silico models could pre-screen virtual peptide libraries to identify the most promising candidates for synthesis, saving considerable time and resources.
By combining these advanced methods, researchers can rapidly screen thousands of EMP-ER variants to identify novel peptides with optimized antimicrobial, cell-penetrating, or receptor-modulating properties for use as next-generation research tools or therapeutic leads.
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | EMP-ER |
| Eumenine mastoparan-EF | EMP-EF |
| Eumenine mastoparan-AF | EMP-AF |
| Eumenine mastoparan-EM1 | EMP-EM1 |
| Eumenine mastoparan-EM2 | EMP-EM2 |
| Mastoparan-L | - |
| VACP1 | - |
| eumenitin-R | - |
Q & A
What are the structural characteristics of Eumenine mastoparan-ER (EMP-ER) that contribute to its antimicrobial activity?
EMP-ER is an α-helical peptide characterized by amphipathic properties, enabling membrane interaction via hydrophobic residues and cationic charges. Its C-terminal amidation enhances stability and antimicrobial potency, as demonstrated by comparative studies with carboxylated analogs . Structural analysis using hydrophobic moment plots (e.g., Eisenberg’s method) can predict membrane-binding efficiency, correlating with its IC₅₀ of 20 μM against Leishmania major .
How can researchers design experiments to evaluate the dose-dependent antimicrobial effects of EMP-ER against protozoan parasites like Leishmania major?
A robust experimental design should include:
- Dose-response curves : Test EMP-ER across a logarithmic concentration range (e.g., 1–100 μM) to determine IC₅₀.
- Controls : Use solvent-only controls (e.g., PBS) and reference drugs (e.g., amphotericin B).
- Assay standardization : Employ fluorometric or colorimetric viability assays (e.g., resazurin reduction) with triplicate measurements to ensure reproducibility .
- Statistical validation : Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ with 95% confidence intervals .
What methodological approaches are recommended for resolving contradictions in reported IC₅₀ values of EMP-ER across different studies?
Contradictions may arise from variations in:
- Parasite strain specificity : Validate activity against standardized strains (e.g., L. major MHOM/IL/81/Friedlin).
- Assay conditions : Control pH, temperature, and serum content, which influence peptide stability .
- Peptide purity : Use HPLC-purified EMP-ER (>95% purity) and confirm sequences via mass spectrometry .
- Data normalization : Compare results to internal benchmarks (e.g., melittin) and report mean ± SEM .
How does the hemolytic activity of EMP-ER compare to other mastoparan peptides, and what implications does this have for therapeutic potential?
EMP-ER exhibits lower hemolytic activity (e.g., <10% lysis at 100 μM) compared to EMP-AF (35% lysis) and melittin (70% lysis), making it a safer candidate for antimicrobial therapy. This is attributed to its balanced charge distribution and shorter helical length . Researchers should assess hemolysis using fresh human erythrocytes and report % lysis relative to Triton X-100 controls .
What statistical frameworks should be applied when analyzing the synergistic effects of EMP-ER with conventional antiparasitic drugs?
- Combination index (CI) : Use the Chou-Talalay method to classify synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1).
- Error analysis : Calculate standard deviations for triplicate assays and use ANOVA to confirm significance (p < 0.05) .
- Dose-reduction index (DRI) : Quantify the extent of dose reduction for combination therapies .
What evolutionary evidence supports the classification of EMP-ER within the aculeatoxin family of venom peptides?
EMP-ER shares a conserved signal peptide domain and proline-rich propeptide region with other aculeatoxins (e.g., melittin from bees, poneratoxin from ants). Phylogenetic analyses of venom gland transcriptomes suggest a common ancestral gene, though EMP-ER’s unique lysine-rich C-terminus distinguishes it from homologs .
How can researchers optimize peptide synthesis protocols to preserve EMP-ER’s bioactivity while minimizing degradation?
- Solid-phase synthesis : Use Fmoc chemistry with pseudoproline dipeptides to prevent aggregation during α-helix formation.
- C-terminal amidation : Employ Rink amide resin to mimic natural post-translational modification .
- Storage conditions : Lyophilize EMP-ER in ammonium bicarbonate buffer and store at −80°C to prevent hydrolysis .
Which standardized assays are commonly used to quantify mastoparan peptides' antimicrobial efficacy, and how are they applied to EMP-ER?
- Broth microdilution : Measure minimum inhibitory concentration (MIC) in 96-well plates using CLSI guidelines.
- Time-kill assays : Assess bactericidal/fungicidal kinetics over 24 hours .
- Membrane depolarization : Use DiSC₃(5) dye to monitor real-time disruption of microbial membranes .
What are the primary mechanisms proposed for EMP-ER's membrane-disrupting activity in microbial cells?
EMP-ER adopts a surface-bound α-helical conformation, penetrating lipid bilayers via hydrophobic residues (e.g., Leu, Ile) and forming transient pores. This disrupts membrane potential, leading to ion leakage and cell death. Atomic force microscopy (AFM) and circular dichroism (CD) spectroscopy are critical for validating these mechanisms .
How can researchers integrate findings from transcriptomic and proteomic studies to elucidate EMP-ER’s role in wasp venom?
- Transcriptomics : Sequence venom gland RNA to identify EMP-ER precursor mRNA and regulatory elements.
- Proteomics : Use LC-MS/MS to confirm peptide expression and post-translational modifications.
- Functional linkage : Cross-reference data with toxicity assays to map structure-function relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
